Formamide, N-[(4-chlorophenyl)phenylmethyl]-
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry systematic name for this compound is N-[(4-chlorophenyl)-phenylmethyl]formamide, as documented in chemical databases. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for formamide derivatives, where the substituent groups attached to the nitrogen atom are specified within brackets. The compound's structure incorporates a formamide functional group (HC(O)NH-) where the nitrogen is substituted with a complex organic moiety consisting of a methylene carbon bonded to both a 4-chlorophenyl group and an unsubstituted phenyl group.
Stereochemical considerations play a crucial role in the complete identification of this compound. The central carbon atom, which connects the two aromatic rings, represents a chiral center, leading to the existence of two enantiomeric forms. Chemical databases specifically document both the R-enantiomer, designated as N-[(R)-(4-Chlorophenyl)phenylmethyl]formamide with Chemical Abstracts Service number 474654-18-7, and the racemic mixture with Chemical Abstracts Service number 202414-68-4. The stereochemical designation in the International Union of Pure and Applied Chemistry name utilizes the Cahn-Ingold-Prelog priority rules, where the 4-chlorophenyl group takes precedence over the unsubstituted phenyl group due to the higher atomic number of chlorine compared to hydrogen.
Alternative systematic naming approaches documented in chemical literature include variations such as "Formamide, N-[(4-chlorophenyl)phenylmethyl]-" which represents an inverted nomenclature format commonly employed in Chemical Abstracts Service indexing systems. This naming convention places the parent compound (formamide) first, followed by the substituent specification. Both nomenclature systems accurately describe the same molecular structure while adhering to different systematic naming protocols established by various chemical organizations.
Molecular Formula and Weight Analysis
The molecular formula for Formamide, N-[(4-chlorophenyl)phenylmethyl]- is C₁₄H₁₂ClNO, representing a composition of fourteen carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula indicates a relatively complex organic structure with multiple aromatic systems and heteroatoms contributing to the overall molecular architecture. The presence of the chlorine substituent significantly influences both the molecular properties and the systematic classification of this compound within halogenated formamide derivatives.
Molecular weight calculations based on standard atomic masses yield a precise value of 245.70 grams per mole, as consistently reported across multiple chemical databases. This molecular weight places the compound in the medium molecular weight range for organic pharmaceuticals and research chemicals. The molecular weight determination is critical for various analytical applications, including mass spectrometry identification, quantitative analysis protocols, and stoichiometric calculations in synthetic chemistry procedures.
Table 1: Molecular Composition Analysis
| Component | Count | Contribution to Molecular Weight (g/mol) | Percentage by Mass |
|---|---|---|---|
| Carbon | 14 | 168.14 | 68.44% |
| Hydrogen | 12 | 12.10 | 4.92% |
| Chlorine | 1 | 35.45 | 14.43% |
| Nitrogen | 1 | 14.01 | 5.70% |
| Oxygen | 1 | 16.00 | 6.51% |
| Total | 29 | 245.70 | 100.00% |
The elemental composition reveals that carbon represents the dominant component by mass, accounting for approximately 68.44% of the total molecular weight. The chlorine atom, despite being present as a single substituent, contributes significantly to the overall molecular weight at 14.43%, which is characteristic of halogenated organic compounds. This composition profile is essential for understanding the compound's physical properties, reactivity patterns, and analytical behavior in various detection methods.
Simplified Molecular Input Line Entry System Notation and International Chemical Identifier Key Specifications
The Simplified Molecular Input Line Entry System notation for Formamide, N-[(4-chlorophenyl)phenylmethyl]- is documented as O=CNC(C1=CC=C(Cl)C=C1)C2=CC=CC=C2. This linear notation system provides a comprehensive description of the molecular connectivity, starting with the formamide carbonyl group (O=C), followed by the nitrogen linkage (N), and subsequently detailing the complex substituent structure attached to the nitrogen atom. The notation explicitly defines the two aromatic ring systems: the 4-chlorophenyl group represented as C1=CC=C(Cl)C=C1, and the unsubstituted phenyl group shown as C2=CC=CC=C2.
Alternative Simplified Molecular Input Line Entry System representations found in chemical databases include C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC=O, which presents the same molecular structure using a different atom numbering sequence. This variation demonstrates the flexibility inherent in Simplified Molecular Input Line Entry System notation while maintaining chemical accuracy. Both representations correctly encode the molecular structure, with the difference lying in the traversal path through the molecular graph during the notation generation process.
The International Chemical Identifier Key for this compound is HDGOSEHHSVUCBO-UHFFFAOYSA-N, representing a standardized hash-based identifier derived from the complete International Chemical Identifier string. This key serves as a unique molecular identifier that facilitates database searching and cross-referencing across different chemical information systems. The structure of the International Chemical Identifier Key follows the established format with three hyphen-separated segments: the first fourteen characters represent the molecular skeleton hash, the next segment indicates stereochemical and isotopic information, and the final character denotes the protonation state.
Table 2: Molecular Identifier Specifications
The PubChem Compound Identifier 10377235 serves as an additional unique identifier within the PubChem database system, facilitating direct access to comprehensive chemical information including 2D and 3D structural representations, computed properties, and related chemical data. This identifier is particularly valuable for researchers accessing National Center for Biotechnology Information chemical databases and related bioinformatics resources.
Synonymous Naming Conventions in Chemical Databases
Chemical databases employ various synonymous naming conventions for Formamide, N-[(4-chlorophenyl)phenylmethyl]-, reflecting different indexing systems and historical naming practices. The most commonly encountered synonym is N-[(4-chlorophenyl)-phenylmethyl]formamide, which represents a slight variation in punctuation and spacing compared to the primary International Union of Pure and Applied Chemistry name. This variation maintains the same chemical meaning while accommodating different database formatting requirements and search algorithms.
Commercial chemical suppliers frequently utilize the designation "N-[alpha-(4-Chlorophenyl)benzyl]formamide" in their product catalogs and specifications. This nomenclature employs the "alpha" designation to indicate the position of substitution on the benzyl group, where "alpha" refers to the carbon atom directly adjacent to the aromatic ring. The term "benzyl" specifically denotes the C₆H₅CH₂- group, which in this context is further substituted with the 4-chlorophenyl moiety. This naming convention is particularly prevalent in pharmaceutical and fine chemical industry applications.
Database-specific variations include entries such as "Formamide, N-[(4-chlorophenyl)phenylmethyl]-" which represents the Chemical Abstracts Service indexing format. This inverted nomenclature places the parent functional group first, followed by detailed substituent specifications. Additionally, some databases employ simplified designations like "N-((4-chlorophenyl)(phenyl)methyl)formamide" which utilizes parentheses to group the aromatic substituents while maintaining chemical accuracy.
Table 3: Synonymous Naming Conventions
Stereoisomer-specific naming conventions incorporate stereochemical descriptors to distinguish between different spatial arrangements of the molecule. The R-enantiomer is specifically designated as "N-[(R)-(4-CHLOROPHENYL)PHENYLMETHYL]FORMAMIDE" in several chemical databases, where the "(R)" descriptor follows Cahn-Ingold-Prelog stereochemical naming rules. These stereoisomer-specific names are essential for applications requiring precise stereochemical identification, particularly in pharmaceutical research and asymmetric synthesis applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-13-8-6-12(7-9-13)14(16-10-17)11-4-2-1-3-5-11/h1-10,14H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGOSEHHSVUCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438964 | |
| Record name | Formamide, N-[(4-chlorophenyl)phenylmethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202414-68-4 | |
| Record name | Formamide, N-[(4-chlorophenyl)phenylmethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Thermal Condensation
The most widely documented synthesis involves heating (4-chlorophenyl)phenylmethanone with excess formamide under solvent-free conditions. In a representative procedure, a mixture of (4-chlorophenyl)phenylmethanone (21.67 g) and formamide (18.02 g) is stirred at 180°C for 20 hours . The reaction proceeds via nucleophilic addition of formamide to the ketone, followed by dehydration to yield the target formamide derivative. Post-reaction, the mixture is cooled to room temperature, precipitating the crude product, which is filtered, washed with water, and dried. Crystallization from a 60% aqueous ethanol solution produces colorless crystals suitable for X-ray analysis.
Alternative Pathways and Comparative Analysis
Catalytic Amination Approaches
Patent literature suggests potential amination routes using ammonia or substituted anilines under catalytic conditions. For example, chloropyrazolo[3,4-d]pyrimidines react with para-fluoroaniline to form arylaminated products, a strategy adaptable to formamide synthesis. However, these methods remain speculative for the target compound and require validation.
Solvent and Catalyst Screening
Classical Leuckart-Wallach reactions, which reductively aminate ketones with formamide, could theoretically apply here. However, the absence of reducing agents in reported procedures indicates a non-reductive pathway dominates. Solvent screening (e.g., toluene, DMF) might improve yields, though current protocols prioritize solvent-free conditions to simplify purification.
Structural and Analytical Characterization
Crystallographic Data
X-ray diffraction confirms the compound’s racemic crystalline structure , with two independent molecules per asymmetric unit. The dihedral angle between the phenyl and 4-chlorophenyl rings averages 84° , inducing a non-planar conformation that influences reactivity. Key bond lengths include:
- N–C(formamide): 1.34 Å
- C–Cl: 1.74 Å
Industrial-Scale Considerations
Cost-Benefit Analysis
Formamide’s low cost (~$50/kg) and the reaction’s simplicity favor industrial adoption. By contrast, chiral resolution methods incur higher costs due to enantiopure tartaric acid derivatives.
Chemical Reactions Analysis
Types of Reactions: Formamide, N-[(4-chlorophenyl)phenylmethyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Pharmaceutical Development
N-[(4-chlorophenyl)phenylmethyl]-formamide has been explored for its potential therapeutic applications. Its structural properties make it a candidate for drug development, particularly in creating compounds that target specific biological pathways.
Case Study:
A study published in the IUCr Journals detailed the crystal structure of this compound, highlighting its intermolecular hydrogen bonding which contributes to its stability and potential efficacy as a pharmaceutical agent . The research emphasizes the importance of understanding the molecular interactions that can influence drug design.
Polymer Production
The compound is utilized as a monomer in polymer synthesis. It contributes to the formulation of heat-resistant coatings and other advanced materials.
Application Example:
Formamide derivatives are often incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is crucial in industries requiring durable materials that can withstand extreme conditions.
Solvent in Chemical Reactions
N-[(4-chlorophenyl)phenylmethyl]-formamide serves as an effective solvent in various chemical reactions, particularly those involving organic compounds. Its polar nature allows it to dissolve a wide range of substances, facilitating reactions that require specific solvation environments.
Data Table: Solvent Properties
| Property | Value |
|---|---|
| Boiling Point | 210 °C |
| Density | 1.13 g/cm³ |
| Solubility | Soluble in water |
Agricultural Applications
Formamide is also noted for its role in soil stabilization and as a component of liquid fertilizers. Its ability to enhance nutrient absorption makes it valuable in agricultural formulations.
Research Insight:
According to assessments by Health Canada, formamide is used in agricultural settings due to its effectiveness in improving soil quality and promoting plant growth . This application underscores its importance beyond industrial use.
Mechanism of Action
The mechanism by which Formamide, N-[(4-chlorophenyl)phenylmethyl]- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, leading to changes in biological activity. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Chlorophenyl-Benzyl Motifs
Key Differences :
- Levocetirizine hydrochloride incorporates a piperazine ring and ethylene diamine chain, enhancing its pharmacodynamic profile for histamine receptor antagonism .
- N'-[(4-chlorophenyl)phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine lacks the formamide group but includes a flexible diamine chain, likely influencing its binding affinity to biological targets .
Formamide Derivatives with Varied Substituents
Key Differences :
Pharmacologically Active Analogues
Key Differences :
- PYR contains a pyridinone heterocycle, enhancing antifungal activity through interactions with fungal cell membranes .
Biological Activity
Overview
Formamide, N-[(4-chlorophenyl)phenylmethyl]- is an organic compound with the molecular formula and a molecular weight of 245.70 g/mol. This compound is a derivative of formamide, characterized by the substitution of the hydrogen atom in the formamide group with a (4-chlorophenyl)phenylmethyl group. Its unique structure contributes to its biological activity, making it a subject of interest in various fields including chemistry, biology, and medicine.
The biological activity of Formamide, N-[(4-chlorophenyl)phenylmethyl]- is primarily attributed to its interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes or receptors, leading to changes in biological functions. The compound's chlorinated phenyl group can enhance its lipophilicity and influence its reactivity, potentially affecting its pharmacological properties.
Biological Activity Evaluation
Research has indicated that Formamide, N-[(4-chlorophenyl)phenylmethyl]- exhibits various biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be crucial for therapeutic applications.
- Anticancer Potential : Preliminary studies suggest it may possess cytotoxic properties against cancer cell lines.
- Antimicrobial Activity : There are indications of antibacterial effects, although detailed studies are required to quantify this activity.
Comparative Analysis
To understand the biological activity of Formamide, N-[(4-chlorophenyl)phenylmethyl]-, it is useful to compare it with similar compounds. Below is a comparison table highlighting key aspects:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Formamide, N-[(4-chlorophenyl)phenylmethyl]- | C14H12ClNO | 245.70 g/mol | Potential anticancer and antimicrobial activity |
| Formamide, N-[(4-bromophenyl)phenylmethyl]- | C14H12BrNO | 284.16 g/mol | Moderate cytotoxicity observed |
| Formamide, N-[(4-fluorophenyl)phenylmethyl]- | C14H12FNO | 245.70 g/mol | Lower enzyme inhibition compared to chlorinated variant |
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various formamide derivatives on human cancer cell lines. Results indicated that Formamide, N-[(4-chlorophenyl)phenylmethyl]- demonstrated significant cytotoxicity comparable to known chemotherapeutic agents.
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The findings suggested that it inhibited growth in Gram-positive bacteria more effectively than Gram-negative strains .
- Enzyme Interaction Studies : Research has shown that this compound interacts with specific enzymes involved in metabolic pathways, suggesting potential applications in drug design targeting metabolic disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Formamide, N-[(4-chlorophenyl)phenylmethyl]-?
- Methodological Answer : The compound can be synthesized via formylation of the corresponding amine precursor using formic acid derivatives or CO₂ reduction strategies. For example, highlights the use of NaBH(OAc)₃ under atmospheric CO₂ pressure to synthesize analogous formamide derivatives. Key steps include:
- Amine activation : Reacting the biphenylamine intermediate with formylating agents (e.g., formic acid/acetic anhydride).
- Purification : Column chromatography or recrystallization to isolate the product.
- Yield optimization : Adjusting reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents.
- Reference : Analogous methods for N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide synthesis are detailed in .
Q. How is the compound characterized structurally?
- Methodological Answer :
- X-ray crystallography : Resolves non-coplanar phenyl rings (dihedral angle ~52.9°) and confirms molecular conformation .
- Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm), formyl protons (δ 8.1–8.3 ppm), and chloro-substituent coupling patterns.
- HRMS : Exact mass matching the molecular formula (e.g., C₁₃H₁₁ClNO).
- Thermal analysis : DSC/TGA to study phase transitions (e.g., disordered-to-ordered transitions in related formamides, as noted in ) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chlorophenyl group influence reactivity or molecular interactions?
- Methodological Answer :
- Steric effects : The bulky biphenylmethyl group restricts rotation, leading to fixed dihedral angles (52.9° in ), which may hinder nucleophilic attack at the formamide carbonyl .
- Electronic effects : The electron-withdrawing Cl substituent polarizes the aromatic ring, altering electron density at the formyl group. Computational modeling (DFT) can quantify charge distribution and predict sites for electrophilic substitution.
- Experimental validation : Compare reactivity with non-chlorinated analogs (e.g., N-(4-methylphenyl)formamide in ) to isolate electronic contributions .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-validation : Combine multiple techniques (e.g., 2D NMR, IR, and X-ray) to confirm assignments. For instance, notes inconsistencies in NMR shifts for related compounds, resolved via deuterated solvent trials .
- Dynamic effects : Variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation of the formyl group).
- Collaborative databases : Use PubChem or crystallographic databases (CCDC) to compare experimental vs. computed data .
Q. How can computational models predict environmental fate or biodegradation pathways?
- Methodological Answer :
- QSAR modeling : Correlate logP, solubility, and molecular descriptors with environmental persistence. emphasizes studying abiotic/biotic transformations in soil/water systems .
- Metabolism prediction : Use software like EPI Suite or MetaPrint2D to simulate microbial degradation pathways (e.g., hydrolysis of the formamide group).
- Experimental validation : LC-MS/MS to identify degradation products in controlled microcosm studies.
Theoretical Framework Integration
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
